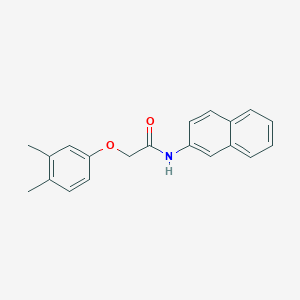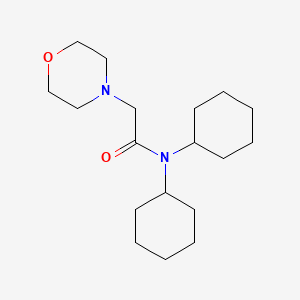![molecular formula C15H11N5 B5646505 4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B5646505.png)
4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” is a quinoxaline derivative . Quinoxaline derivatives have been studied for their potential applications in various fields, including as EGFR targeting agents .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline”, has been described in several studies . The synthesis often involves aromatic nucleophilic substitution and reactions with various reagents . A study has also explored the conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines under typical conditions of a CuAAC reaction .Molecular Structure Analysis
The molecular structure of “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” can be determined using techniques such as 1H NMR, 13C NMR, and mass spectral analysis . Molecular docking studies can also provide insights into how the compound interacts with target proteins .Chemical Reactions Analysis
The chemical reactions involving “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” have been investigated in several studies . For example, the conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines has been explored .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” can be determined using various analytical techniques. For instance, its molecular formula is C15H12N6 and it has a monoisotopic mass of 276.112335 Da .科学的研究の応用
Antiviral Applications
“4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” derivatives have been explored for their potential antiviral properties. The structural modification of quinoxaline derivatives, such as the introduction of a thioamide group, has been reported to enhance antiviral activity . These compounds have been subjected to antiviral screening using plaque-reduction assays, with some showing promising results against pathogenic viruses .
Antimicrobial Activities
The antimicrobial potential of quinoxaline derivatives is significant, with studies demonstrating their effectiveness against various bacterial and fungal strains. The presence of a triazole moiety, similar to that in potent antifungal drugs like voriconazole, contributes to their antimicrobial efficacy . These compounds have been tested in vitro using agar diffusion methods to assess their antibacterial and antifungal activities .
Pharmaceutical Development
Quinoxaline derivatives, including “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline,” are being investigated for their pharmaceutical applications. They are considered in the development of new drug candidates due to their versatile pharmacological properties, which include potential antidepressant effects . The exploration of these compounds could lead to the discovery of novel therapeutic agents.
Industrial Chemical Synthesis
In the industrial sector, “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” plays a role in the synthesis of complex molecules. It is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to create triazoloquinoxalines and imidazoloquinoxalines, which are valuable in various chemical processes . This demonstrates the compound’s utility in facilitating diverse synthetic pathways.
Catalysis Research
The compound is also involved in catalysis research, particularly in metal-catalyzed denitrogenative pathways. It serves as a precursor in reactions that lead to the synthesis of N-heterocycles, which are crucial in the development of bioactive compounds and clinical targets . Its role in catalysis highlights its importance in advancing synthetic chemistry.
Bioorganic Chemistry
In bioorganic chemistry, “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” is part of studies aiming to understand the interaction between organic molecules and biological systems. Its derivatives are analyzed for binding affinities and biological activities, contributing to the broader understanding of molecular interactions in living organisms .
作用機序
Target of Action
Quinoxaline derivatives, a class to which this compound belongs, are known to possess antibacterial , antifungal , and antiviral properties
Mode of Action
It’s known that tetrazolo[1,5-a]quinoxalines can be used as quinoxaline-azide precursors, serving as a precursor for new nitrogen-enriched quinoxaline-based structures . This suggests that the compound may interact with its targets through the formation of these nitrogen-enriched structures.
Biochemical Pathways
The conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines under typical conditions of a cuaac reaction has been investigated . This suggests that the compound may affect biochemical pathways involving these structures.
Result of Action
Given the known properties of quinoxaline derivatives, it can be inferred that the compound may have potential antibacterial, antifungal, and antiviral effects .
Action Environment
It’s known that the denitrogenative annulation towards imidazoloquinoxalines could be observed as a competing reaction depending on the alkyne concentration and the substitutions at the quinoxaline . This suggests that the compound’s action may be influenced by the concentration of other reactants in its environment.
将来の方向性
The future research directions for “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” could include further exploration of its potential applications in medicine, particularly as an anti-cancer agent . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
特性
IUPAC Name |
4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5/c1-10-6-8-11(9-7-10)14-15-17-18-19-20(15)13-5-3-2-4-12(13)16-14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICLPMMPIVWXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C2=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)tetrazolo[1,5-a]quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![mesityl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5646423.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5646455.png)
![ethyl 4-[(4-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5646461.png)
![N-allyl-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5646466.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5646470.png)

![3-methoxy-1-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5646483.png)
![4-[(2-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5646488.png)
![1-[(3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B5646491.png)
![1-[2-(difluoromethoxy)benzyl]azepan-2-one](/img/structure/B5646497.png)

![((3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}pyrrolidin-3-yl)methanol](/img/structure/B5646509.png)
![2-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide](/img/structure/B5646521.png)